molecular formula C7H10N2O2S B1275683 Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate CAS No. 57332-78-2

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate

Cat. No. B1275683
CAS RN: 57332-78-2
M. Wt: 186.23 g/mol
InChI Key: XOBQIIBCIWMREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is a compound that falls within the class of imidazole derivatives. These derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The compound itself is characterized by the presence of an ethyl ester group, a mercapto (thiol) substituent, and a methyl group on the imidazole ring.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported through the reaction of metronidazole with different aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent . Another related synthesis involves the condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction to yield a key intermediate of Olmesartan . These methods highlight the versatility in synthetic approaches for imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the crystal structures of certain nickel and copper complexes with a related imidazole-thioether ligand have been determined, revealing a distorted octahedral geometry around the metal ions . Additionally, DFT quantum chemical methods have been employed to investigate the molecular geometry, with calculations of geometric parameters, vibrational assignments, and chemical shifts .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, ethyl imidazole-1-carboxylate has been used as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, demonstrating the reactivity of the imidazole ring towards carbonylation . The presence of functional groups such as the mercapto and ester groups in ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate would also influence its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonding sites has been confirmed through MEP and Mulliken population analysis . The solubility, melting point, and stability of these compounds can vary significantly depending on the substituents on the imidazole ring. The identification and characterization of impurities during the synthesis of related compounds also provide insights into the stability and reactivity of these molecules .

Case Studies

Several case studies have demonstrated the potential applications of imidazole derivatives in medicinal chemistry. For instance, derivatives have been evaluated for their β-glucuronidase inhibitory activity, with some showing potent activity . Additionally, the anti-rheumatic potential of certain imidazole derivatives and their metal complexes has been explored, revealing significant antioxidant, analgesic, and anti-rheumatic effects . These studies underscore the importance of imidazole derivatives in drug discovery and development.

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Corrosion Inhibition

    • In this application, 2-mercapto-1-methyl imidazole (MMI) is delivered by a metal–organic framework (MOF) for efficient inhibition of copper corrosion .
    • The MOF loaded with MMI successfully, and the released MMI could adsorb on the Cu surface and inhibit the Cu corrosion .
    • The inhibition efficiency could reach 88.2% .
    • The binding and interaction energies between the MOF surface and the MMI were −16.41 kJ/mol and −20.27 kJ/mol .
  • Proton Conduction

    • Imidazole multicarboxylate-based Metal–Organic Frameworks (MOFs) have been synthesized for proton conduction research .
    • The multifunctional ligand of 2- (2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was used to build up more structurally stable MOFs .
    • Both the MOFs demonstrated temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
    • The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .
  • Cross-linker for Epoxy Resins

    • Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate can be used as a cross-linker for epoxy resins to synthesize network polymers with improved thermal resistance and physical properties .
  • Curing Agent for Polysiloxane Episulfide Resin (PSER)

    • It can be used as a curing agent for polysiloxane episulfide resin (PSER) .
  • Catalyst for Curing Blends of Hyperbranched Aromatic Epoxy Polymer and Bisphenol F Diglycidyl Ether

    • It can act as a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .
  • Synthesis of Network Polymers

    • Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate can be used as a cross-linker for epoxy resins to synthesize network polymers with improved thermal resistance and physical properties .
  • Curing Agent for Polysiloxane Episulfide Resin (PSER)

    • It can be used as a curing agent for polysiloxane episulfide resin (PSER) .
  • Catalyst for Curing Blends of Hyperbranched Aromatic Epoxy Polymer and Bisphenol F Diglycidyl Ether

    • It can act as a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .

Safety And Hazards

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBQIIBCIWMREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396921
Record name MLS002639316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate

CAS RN

57332-78-2
Record name MLS002639316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pd/C (10%, 1.00 g) is added to a solution of 2-hydroxyimino-3-oxo-butyric acid ethyl ester (62.8 mmol) in HCl (1.25 M in EtOH, 75 mL) and the mixture is stirred at RT under a hydrogen atmosphere (4 bar) for 48 h. After filtration through celite and removal of the solvents crude 2-amino-3-oxo-butyric acid ethyl ester hydrochloride is obtained which is dissolved in a mixture of water (220 mL), EtOH (30 mL) and conc HCl (37%, 2.5 mL). A solution of KSCN (49.9 mmol) in water (25 mL) is added and the mixture is stirred for 2 h at reflux. By cooling in an ice bath the desired product precipitates and is collected by filtration.
Name
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
62.8 mmol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pd/C (10%, 1.00 g) is added to a solution of 2-hydroxyimino-3-oxo-butyric acid ethyl ester (62.8 mmol) in hydrochloric acid (1.25 M in EtOH, 75 mL) and the mixture is stirred at RT under a hydrogen atmosphere (4 bar) for 48 h. After filtration through celite and removal of the solvents crude 2-amino-3-oxo-butyric acid ethyl ester hydrochloride is obtained which is dissolved in a mixture of water (220 mL), EtOH (30 mL) and conc hydrochloric acid (37%, 2.5 mL). A solution of potassium thiocyanate (49.9 mmol) in water (25 mL) is added and the mixture is stirred for 2 h at reflux. By cooling in an ice bath the desired product precipitates and is collected by filtration. LC-MS: tR=0.59 min; [M+H]+=187.2.
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
62.8 mmol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.